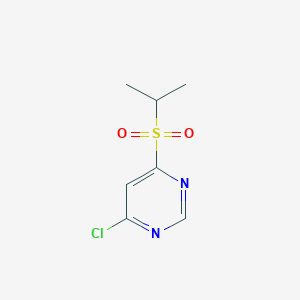
4-Chloro-6-(propane-2-sulfonyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-6-(propane-2-sulfonyl)pyrimidine is a chemical compound with the molecular formula C7H9ClN2O2S and a molecular weight of 220.68 g/mol . This compound belongs to the pyrimidine family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine. Pyrimidines are heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(propane-2-sulfonyl)pyrimidine can be achieved through various methods. One common approach involves the reaction of 4,6-dichloropyrimidine with propane-2-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time .
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-6-(propane-2-sulfonyl)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at position 4 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The sulfonyl group can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted pyrimidine derivatives, while oxidation reactions can produce sulfone derivatives .
Aplicaciones Científicas De Investigación
4-Chloro-6-(propane-2-sulfonyl)pyrimidine has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 4-Chloro-6-(propane-2-sulfonyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as kinases, by binding to their active sites and preventing their normal function . This inhibition can lead to the modulation of various cellular processes, including cell proliferation, apoptosis, and inflammation .
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-6-methylpyrimidine: Similar in structure but lacks the sulfonyl group, which may affect its reactivity and biological activity.
6-Chloro-4-(propane-2-sulfonyl)pyrimidine: Similar in structure but with the chlorine and sulfonyl groups at different positions, which can influence its chemical properties and applications.
Uniqueness
4-Chloro-6-(propane-2-sulfonyl)pyrimidine is unique due to the presence of both the chlorine and sulfonyl groups at specific positions on the pyrimidine ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C7H9ClN2O2S |
|---|---|
Peso molecular |
220.68 g/mol |
Nombre IUPAC |
4-chloro-6-propan-2-ylsulfonylpyrimidine |
InChI |
InChI=1S/C7H9ClN2O2S/c1-5(2)13(11,12)7-3-6(8)9-4-10-7/h3-5H,1-2H3 |
Clave InChI |
BEQYSZDZYQIWCM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)S(=O)(=O)C1=CC(=NC=N1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















